molecular formula C14H16O2 B11889345 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione

Cat. No.: B11889345
M. Wt: 216.27 g/mol
InChI Key: BCNKGNUGKXUNHV-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione (CAS: 1020040-48-5) is a diketone derivative featuring a partially hydrogenated naphthalene ring system (tetrahydronaphthalen-1-yl) attached to a butane-1,3-dione backbone. This compound is characterized by its high purity (98%), as noted in commercial catalogs, suggesting well-optimized synthetic protocols or stability under storage conditions . The diketone moiety enables keto-enol tautomerism, which may influence its reactivity in chemical or biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-1-yl)butane-1,3-dione

InChI

InChI=1S/C14H16O2/c1-10(15)9-14(16)13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9H2,1H3

InChI Key

BCNKGNUGKXUNHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC2=C1CCCC2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Core Structure Assembly

The Friedel-Crafts acylation is a cornerstone for constructing the tetrahydronaphthalene-diketone framework. In one approach, 5,6,7,8-tetrahydronaphthalene undergoes acylative coupling with acetyl chloride derivatives under Lewis acid catalysis. Aluminum chloride (AlCl₃) in anhydrous dichloromethane at 0–5°C facilitates electrophilic substitution at the aromatic ring’s para position . Subsequent hydrolysis yields the diketone intermediate.

Optimized Conditions :

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane (DCM), 0°C

  • Yield: 68–72%

A variation employs thiochloride intermediates to enhance electrophilicity. For example, 4,4,4-trifluoro-3-oxobutanoyl chloride reacts with toluene under Friedel-Crafts conditions to form analogous diketones, achieving 70% yield after 12 hours .

Claisen Condensation for Diketone Formation

Claisen condensation between ethyl tetrahydronaphthalene-1-carboxylate and acetylacetone derivatives forms the β-keto ester intermediate. Base-mediated deprotonation (e.g., sodium hydride, NaH) in tetrahydrofuran (THF) at reflux enables nucleophilic attack, followed by acid workup to yield the diketone .

Representative Protocol :

  • Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (1.0 equiv) + acetylacetone (1.2 equiv)

  • NaH (2.0 equiv) in THF, 66°C, 8 hours

  • Quench with 10% HCl, extract with ethyl acetate

  • Column chromatography (hexane/EtOAc 4:1)
    Yield : 61%

Oxidation of Alcohol Precursors

Secondary alcohols adjacent to carbonyl groups are oxidized to diketones using selenium dioxide (SeO₂). For instance, 3-hydroxy-5,6,7,8-tetrahydronaphthalene-1-butyl-3-ol undergoes oxidation in acetic acid at 80°C for 6 hours, yielding the target compound .

Reaction Metrics :

  • Oxidant: SeO₂ (1.5 equiv)

  • Solvent: Acetic acid, 80°C

  • Yield: 58%

Reductive Alkylation Strategies

Sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAL-H) reduces keto esters to diols, which are subsequently oxidized. A two-step protocol involves:

  • Reduction : (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone → diol using NaBH₄ in THF/ethanol .

  • Oxidation : Diol → diketone via Jones reagent (CrO₃/H₂SO₄).
    Overall Yield : 56%

Microwave-Assisted Synthesis

Recent methods leverage microwave irradiation to accelerate reaction kinetics. Aryl halides and diketone precursors react in acetonitrile/water (3:1) under blue LED light with fluorescein as a photocatalyst .

Key Parameters :

  • Catalyst: Fluorescein (2.5 mol%)

  • Solvent: MeCN/H₂O, 50 W LED, 24–48 hours

  • Yield: 76–78%

Comparative Analysis of Synthetic Methods

MethodCatalyst/ReagentSolventTemperatureYield (%)Key Advantage
Friedel-CraftsAlCl₃DCM0°C68–72High regioselectivity
Claisen CondensationNaHTHF66°C61Scalable for bulk synthesis
OxidationSeO₂Acetic acid80°C58Mild conditions
Reductive AlkylationNaBH₄/DIBAL-HTHF/EtOH0–25°C56Stereochemical control
Microwave-AssistedFluoresceinMeCN/H₂O50°C76–78Reduced reaction time

Stereochemical Considerations

Chiral resolution of racemic mixtures is achieved via diastereomeric salt formation. For example, (2R,3S)- and (2S,3S)-diastereomers are separated using (+)-di-p-toluoyl-d-tartaric acid in ethanol, yielding enantiomeric excess (ee) >95% .

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles in purification due to byproducts like 2-hydroxy-3-N-(tert-butoxycarbonyl)amino derivatives . Continuous-flow systems with in-line HPLC monitoring mitigate this, improving purity to >98% .

Chemical Reactions Analysis

Acid-Catalyzed Cyclization with Thiols

Under Brønsted acid catalysis, this diketone participates in cascade cyclization reactions with thiols to form tetrahydrocarbazolone derivatives. A representative procedure involves:

  • Reactants : 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione (1a ), thiophenols (electron-withdrawing substituents preferred).

  • Conditions : p-TsOH (10 mol%), MeCN, room temperature, 2 hours under N₂ .

  • Yield : 60–85% for substituted tetrahydrocarbazolones (6a–j ) .

Key Mechanistic Steps :

  • Acid-induced enolization of the diketone.

  • Thiol conjugate addition to the α,β-unsaturated carbonyl intermediate.

  • Intramolecular cyclization via electrophilic aromatic substitution.

EntryThiol SubstituentProduct Yield (%)
14-ClC₆H₄S⁻82
24-NO₂C₆H₄S⁻78
33-CF₃C₆H₄S⁻75

Nucleophilic Additions

The diketone undergoes nucleophilic attacks at the carbonyl centers. For example:

  • Michael Addition : Reaction with Grignard reagents (e.g., MeMgBr) at the γ-keto position yields tertiary alcohols .

  • Enamine Formation : Condensation with primary amines (e.g., aniline) under dehydrating conditions generates enamine derivatives .

Representative Conditions :

  • Solvent : THF or CH₃CN.

  • Catalyst : Triethylamine (3 equiv.) with fluorescein (2.5 mol%) under visible light .

Oxidation

  • Oxidative Cleavage : Treatment with KMnO₄/H₂SO₄ cleaves the diketone to produce carboxylic acids .

  • Electrochemical Oxidation : Generates α-keto radicals, which couple with alkenes to form triketones (minor byproducts) .

Reduction

  • LiAlH₄ Reduction : Converts the diketone to a diol (1,3-butanediol derivative) .

Cross-Coupling via C–C Activation

Under photoredox conditions, the compound participates in C–C bond activation with vinylarenes:

  • Reactants : Vinylarenes (e.g., 4-vinyltoluene).

  • Conditions : Fluorescein (2.5 mol%), CH₃CN/H₂O (3:1), triethylamine (3 equiv.), visible light .

  • Products : 1,4-Diketones (e.g., 1-(naphthalen-2-yl)-4-(p-tolyl)butane-1,4-dione) in 61–78% yield .

Side Reaction : Formation of triketones (5–10% yield) via radical trapping .

Tautomerism and Stability

The compound exhibits keto-enol tautomerism, stabilized by conjugation with the aromatic tetrahydronaphthalene ring. Enol content increases in polar aprotic solvents (e.g., DMSO), influencing reactivity in acid/base-mediated reactions .

Scientific Research Applications

Anticancer Activity

Research indicates that diketones similar to 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione exhibit significant anticancer properties. Preliminary studies have shown that derivatives of diketones can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : K562 (chronic myelogenous leukemia), PC3 (prostate cancer), SW620 (colon cancer), and Caki 1 (human kidney cancer).
  • Results : Certain derivatives demonstrated cytotoxic effects with IC50 values indicating effective growth inhibition in specific cancer cell lines while maintaining low toxicity in normal human keratocytes .

The biological activity of this compound may also extend to anti-inflammatory and antioxidant properties. Compounds with similar structures have been reported to exhibit potent antioxidant activity by inhibiting free radical-induced lipid oxidation .

Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer synthesis. Its diketone functionality can serve as a reactive site for polymerization processes or cross-linking agents in the development of advanced materials.

Dyes and Sensors

Compounds containing the tetrahydronaphthalene structure are being explored for their potential applications in dyes and conductive materials. The ability to modify the compound's structure allows for tuning its optical and electronic properties for use in sensors and other electronic devices .

Synthesis and Biological Evaluation

A case study involving the synthesis of derivatives from diketones similar to this compound highlights their biological evaluation against cancer cell lines. The study employed various synthetic routes leading to compounds that exhibited varying degrees of cytotoxicity and selectivity towards cancer cells compared to healthy cells .

Material Development

Another case study focused on utilizing diketones in the development of new polymeric materials showcased how modifying the diketone structure could lead to enhanced material properties such as thermal stability and mechanical strength. The research indicated promising results for future applications in coatings and composites .

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. 1,3-Dione Derivatives
The target compound shares its diketone functionality with other derivatives, but substituent variations lead to distinct properties:

Compound Name CAS Number Purity Key Substituents Reactivity/Applications Insights Reference
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione 1020040-48-5 98% Tetrahydronaphthalen-1-yl Potential for tautomerism; high purity suggests stability
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione 30923-69-4 95% Cyclopropyl, trifluoromethyl Electron-withdrawing groups may stabilize enol form; lower purity indicates synthetic challenges
2,2-Dibromo-1,3-diphenylpropane-1,3-dione 16619-55-9 98% Dibromo, diphenyl Bulky aromatic substituents may hinder solubility; high purity

Key Insights :

  • Lower purity in cyclopropyl-trifluorobutane-dione (95% vs. 98%) may reflect challenges in introducing electron-withdrawing groups or purifying fluorinated compounds .

B. Tetrahydronaphthalene-Containing Amines/Amides
Compounds with the same tetrahydronaphthalene core but differing functional groups highlight divergent applications:

Compound Name CAS Number Purity Functional Group Potential Applications Reference
5,6,7,8-Tetrahydronaphthalene-2-yl-acetamide 50878-03-0 95% Acetamide Pharmaceutical intermediates or peptidomimetics
N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide 6272-18-0 95% Acetamide Similar to above; positional isomerism may alter bioactivity

Key Insights :

  • Amides exhibit greater hydrolytic stability than diketones, making them preferable for drug candidates requiring prolonged shelf lives.
  • The target compound’s diketone group offers reactivity (e.g., nucleophilic additions) absent in amides, suggesting utility in synthetic chemistry or metal coordination .

C. Fragrance-Related Ethanone Derivatives 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (Iso-E Super®, CAS: 54464-57-2) shares a hydrogenated naphthalene backbone but differs in functionalization:

Compound Name CAS Number Functional Group Applications Toxicology Data Availability Reference
Iso-E Super® 54464-57-2 Ethanone Fragrances, cosmetics Limited (no carcinogenicity, genotoxicity data)
Target Compound 1020040-48-5 Diketone Undocumented Not available in evidence

Key Insights :

  • Iso-E Super’s fully saturated octahydro structure and methyl groups enhance volatility, making it suitable for perfumery. The target compound’s partial unsaturation and diketone group likely reduce volatility, limiting fragrance applications.

Biological Activity

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione is a diketone compound characterized by its unique tetrahydronaphthalene structure. The molecular formula is C14H16O2C_{14}H_{16}O_2 with a molecular weight of approximately 216.27 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The structural representation of this compound is essential for understanding its reactivity and biological properties. The compound features a butane-1,3-dione backbone attached to a tetrahydronaphthalene moiety.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties:

Antioxidant Activity

Research indicates that diketones can exhibit significant antioxidant properties. The presence of the naphthalene structure may enhance these effects due to its ability to scavenge free radicals .

Antitumor Effects

Preliminary studies suggest that compounds with similar structures may possess antitumor properties. For instance, thiazole derivatives have shown cytotoxic activity against various cancer cell lines. This raises the possibility that this compound could exhibit similar effects .

Neuroprotective Properties

The compound's diketone functionality may contribute to neuroprotective effects. Diketones are known to interact with neurotransmitter systems and could potentially be explored for treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological activities of diketones and naphthalene derivatives:

  • Antioxidant Study : A study demonstrated that diketones showed considerable scavenging activity against DPPH radicals. The structure-activity relationship (SAR) indicated that the presence of electron-donating groups enhances antioxidant capacity.
  • Anticancer Research : In vitro studies on related naphthalene compounds showed IC50 values in the micromolar range against various cancer cell lines. These findings suggest that further exploration of this compound could yield promising results in anticancer therapy.

Comparative Analysis

To better understand the unique characteristics of this compound compared to other compounds with similar structures, the following table summarizes key features:

Compound NameStructureKey Features
This compoundStructureDiketone with tetrahydronaphthalene moiety; potential antioxidant and anticancer activity
4-(Naphthalen-2-yl)butane-1,3-dioneStructureSimilar naphthalene structure; studied for anticancer effects
Butane-1,3-dioneStructureSimpler ketone; lacks naphthalene moiety; lower biological activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via α-carbonyl radical intermediates using allyl-silane reagents under copper catalysis. For example, a protocol adapted from similar tetrahydronaphthalene derivatives involves reacting 1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one with allyl-trimethylsilane, DTBP (di-tert-butyl peroxide), CuOAc, and BINAP in chlorobenzene at 100°C for 12 hours, achieving ~64% yield after purification .
  • Key Variables : Temperature, catalyst loading (e.g., 0.25 equiv CuOAc), and solvent polarity significantly affect reaction efficiency. Lower yields may arise from competing side reactions like over-oxidation or dimerization.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) are used to verify the tetrahydronaphthalene backbone and ketone positions .
  • Mass Spectrometry : High-resolution MS (HRMS) or GC-MS confirms molecular weight and fragmentation patterns, as demonstrated in forensic analyses of structurally related compounds .
  • Chromatography : Silica gel flash chromatography (0–2% EtOAc in petroleum ether) effectively isolates the compound from byproducts .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways. Related tetrahydronaphthalene derivatives show sensitivity to light and moisture, necessitating storage in amber vials under inert gas .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or radical-mediated transformations?

  • Methodology : Mechanistic studies employ isotopic labeling (e.g., deuterated solvents) and EPR spectroscopy to detect radical intermediates. For example, DTBP-generated tert-butoxyl radicals initiate α-carbonyl radical formation, which reacts with alkenes in a regioselective manner . Computational modeling (DFT) further clarifies transition states and regioselectivity .

Q. What strategies resolve contradictions in spectral data across studies (e.g., NMR shifts or MS fragmentation)?

  • Methodology :

  • Comparative Analysis : Cross-reference data with structurally validated analogs (e.g., 1-(2-(5,6,7,8-tetrahydronaphthalen-2-yl)phenyl)ethan-1-one) to identify systematic errors .
  • Crystallography : Single-crystal X-ray diffraction (as used for brominated tetrahydronaphthalene precursors) provides definitive structural confirmation, resolving ambiguities in NMR assignments .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., trifluoromethyl groups) to the tetrahydronaphthalene or dione moieties and evaluate bioactivity changes, as seen in triazolopyrazine derivatives .
  • In Silico Screening : Molecular docking against target proteins (e.g., enzymes or receptors) predicts binding affinities, guiding experimental validation .

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